molecular formula C12H8Cl2O2 B13712055 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol

2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol

Cat. No.: B13712055
M. Wt: 255.09 g/mol
InChI Key: WCEGFFFUXPLOGV-UHFFFAOYSA-N
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Description

2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by the presence of two benzene rings connected by a single bond, with chlorine atoms attached to the benzene rings. The molecular formula of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol is C12H8Cl2O2, and it has a molecular weight of 255.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated biphenyls.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated biphenyls. Substitution reactions can result in the formation of various functionalized biphenyl derivatives.

Scientific Research Applications

2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol involves its interaction with various molecular targets and pathways. The compound can bind to and activate or inhibit specific enzymes and receptors, leading to changes in cellular processes. For example, it may interact with cytochrome P450 enzymes, affecting their activity and leading to the formation of reactive metabolites. These interactions can result in oxidative stress, DNA damage, and other cellular effects .

Comparison with Similar Compounds

2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol can be compared with other similar compounds, such as:

    2,2’-Dichlorobiphenyl: Lacks the hydroxyl groups present in 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol.

    2,2’,4,4’-Tetrachlorobiphenyl: Contains additional chlorine atoms, leading to different reactivity and properties.

    2,2’-Dichloro-4,4’-dihydroxybiphenyl: Similar structure but with hydroxyl groups in different positions.

The uniqueness of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

Molecular Formula

C12H8Cl2O2

Molecular Weight

255.09 g/mol

IUPAC Name

2-chloro-3-(2-chloro-3-hydroxyphenyl)phenol

InChI

InChI=1S/C12H8Cl2O2/c13-11-7(3-1-5-9(11)15)8-4-2-6-10(16)12(8)14/h1-6,15-16H

InChI Key

WCEGFFFUXPLOGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C2=C(C(=CC=C2)O)Cl

Origin of Product

United States

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